Octadecylsuccinic acid

Description

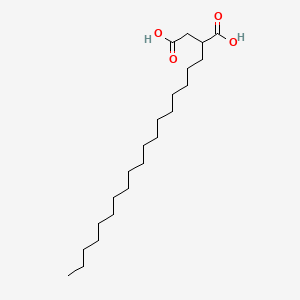

Structure

2D Structure

Properties

IUPAC Name |

2-octadecylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJDFKVKOFGAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972365 | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-14-1 | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5693-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005693141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Octadecylsuccinic Acid

Primary Synthetic Routes for Octadecylsuccinic Acid

The industrial synthesis of this compound predominantly involves a two-step process: the formation of an alkenylsuccinic anhydride (B1165640) intermediate, followed by catalytic hydrogenation.

The conversion of octadecenylsuccinic anhydride to octadecylsuccinic anhydride is a critical step that saturates the carbon-carbon double bond in the alkyl chain, thereby enhancing the thermal and oxidative stability of the molecule. This transformation is achieved through catalytic hydrogenation.

While specific kinetic data for the hydrogenation of octadecenylsuccinic anhydride is not extensively published in open literature, the principles can be derived from the well-studied hydrogenation of maleic anhydride to succinic anhydride. Nickel-based catalysts are frequently employed for this type of transformation. For instance, Raney Ni has demonstrated high efficacy in the liquid-phase hydrogenation of maleic anhydride. In a solvent-free system at 130 °C, the reaction proceeds, though it can lead to byproducts like γ-butyrolactone. The use of solvents with high polarity tends to favor the desired hydrogenation to succinic anhydride. rsc.org

Research on supported nickel catalysts has shown that the catalyst support and its surface acidity or basicity can significantly influence the reaction's selectivity and efficiency. For example, Ni/Al2O3-HY catalysts have been utilized for the hydrogenation of maleic anhydride, with pretreatment conditions affecting reactivity. researchgate.net

The general reaction scheme for the hydrogenation of octadecenylsuccinic anhydride is as follows:

Reaction Scheme: Hydrogenation of Octadecenylsuccinic Anhydride

Table 1: Representative Catalysts and Conditions for the Hydrogenation of Maleic Anhydride

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Succinic Anhydride (%) |

| Raney Ni | 100 | 2.5 | Acetic Anhydride | 99.6 | 100 |

| Ni nanoparticles (8 nm) | 80 | 2.0 | Not specified | 99.8 | 100 |

| Ni/ZrO₂ (H) | 210 | 5.0 | Not specified | Not specified | Yield of γ-butyrolactone was 43.5% |

| Ni/ZrO₂ (P) | 210 | 5.0 | Not specified | Not specified | Yield of γ-butyrolactone was 2.8% |

Data compiled from studies on maleic anhydride hydrogenation, which serves as a model for octadecenylsuccinic anhydride hydrogenation. rsc.orgdntb.gov.ua

The primary route to the precursor of this compound, octadecenylsuccinic anhydride, is the "ene" reaction. This reaction involves the thermal addition of an alkene with an allylic hydrogen (the "ene") to a reactive double bond (the "enophile"), in this case, maleic anhydride. For the synthesis of octadecenylsuccinic anhydride, an octadecene isomer is reacted with maleic anhydride at elevated temperatures.

Research has been conducted on optimizing the synthesis of alkenyl succinic anhydrides from high-oleic sunflower oil methyl esters and maleic anhydride, which serves as a good model for the octadecene reaction. The use of a solvent like xylene has been shown to decrease the formation of side products. Optimal conditions for minimizing side products while achieving a reasonable yield were found to be a reaction temperature between 220 and 235 °C with a maleic anhydride to ester molar ratio of 1.2–1.35, resulting in a yield of approximately 55%. core.ac.uk For higher yields (above 70%), temperatures of 240–250 °C and a molar ratio of 1.5–1.7 are necessary, though this may increase the formation of byproducts. core.ac.uk

The general reaction scheme for the ene reaction is as follows:

Reaction Scheme: Synthesis of Octadecenylsuccinic Anhydride via Ene Reaction

Derivatization of this compound and its Anhydride (Octadecylsuccinic Anhydride - OSA)

The presence of the carboxylic acid or anhydride functionality allows for a wide range of derivatization reactions, enabling the tailoring of the molecule's properties for specific applications.

Octadecylsuccinic anhydride readily undergoes esterification with alcohols to form mono- or di-esters. These reactions can be catalyzed by acids or bases, or proceed thermally. The esterification introduces new functional groups and can significantly alter the polarity and solubility of the resulting molecule.

Studies on the esterification of succinic anhydride with p-cresol, catalyzed by cation-exchanged montmorillonite (B579905) clays, have shown that Al³⁺-montmorillonite is a highly effective catalyst, yielding up to 75% of the di-ester. core.ac.uk The reaction yield is influenced by the molar ratio of the alcohol to the anhydride, with an excess of the alcohol shifting the equilibrium towards the product. core.ac.uk For more sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a suitable method. organic-chemistry.org

Table 2: Catalyst and Conditions for Esterification of Succinic Anhydride

| Catalyst | Reactants | Molar Ratio (Alcohol:Anhydride) | Solvent | Temperature (°C) | Yield (%) |

| Al³⁺-montmorillonite | p-cresol, Succinic Anhydride | 3:1 | Toluene | Reflux | 75 |

| Cr³⁺-montmorillonite | p-cresol, Succinic Anhydride | 3:1 | Toluene | Reflux | 62 |

| Fe³⁺-montmorillonite | p-cresol, Succinic Anhydride | 3:1 | Toluene | Reflux | 58 |

Data compiled from a study on the esterification of succinic anhydride with p-cresol. core.ac.uk

The reaction of octadecylsuccinic anhydride with primary or secondary amines yields the corresponding succinamic acid (a mono-amide) or succinimide, depending on the reaction conditions. This amidation reaction is a versatile method for introducing nitrogen-containing functional groups.

The reaction of anhydrides with amines is generally facile and can often be carried out at room temperature. libretexts.org The reaction kinetics of succinic anhydride with various amine-containing drugs have been studied, revealing that the process is autocatalytic in the initial period and follows second-order kinetics thereafter. researchgate.net For less reactive amines or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed. masterorganicchemistry.com

The general reaction scheme for the amidation of octadecylsuccinic anhydride is as follows:

Reaction Scheme: Amidation of Octadecylsuccinic Anhydride

Enzymatic and Biocatalytic Derivatization Methods

The derivatization of long-chain dicarboxylic acids such as this compound can be effectively achieved through enzymatic and biocatalytic methods, which are recognized for their high selectivity and operation under mild conditions. rsc.org Lipases, a class of hydrolase enzymes, are particularly prominent in this field. jmbfs.org While they typically hydrolyze triglycerides in aqueous environments, in non-aqueous or micro-aqueous organic solvents, they efficiently catalyze synthesis reactions like esterification. jmbfs.orgmdpi.com This catalytic activity is well-suited for producing esters of this compound.

Immobilized lipases are often preferred as they exhibit improved stability in organic solvents. mdpi.com Research on the synthesis of dicarboxylic esters using immobilized lipase (B570770) from Candida sp. has shown that alcohols with carbon chain lengths from C4 to C18 exhibit good reactivity. nih.gov This indicates the feasibility of esterifying this compound with a range of alcohols to produce various diester derivatives. The substrate specificity of lipases, which can be regio-, stereo-, and enantio-specific, allows for precise modifications, which is a significant advantage over conventional chemical catalysis. jmbfs.orgmdpi.com

Genetic modification of lipases has also emerged as a powerful strategy to improve their performance for industrial applications. nih.gov Engineering these biocatalysts can enhance their stability under extreme pH and temperature, improve catalytic efficiency, and adapt substrate specificity, paving the way for more cost-effective and sustainable derivatization processes. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis and Derivatization

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound and its derivatives, while minimizing side reactions such as polymerization. wikipedia.org Key factors that require careful control include pH, solvent system, temperature, pressure, and catalyst choice.

Influence of pH and Solvent Systems

The pH of the reaction medium is a critical variable, particularly in derivatization and application contexts. For instance, in the synthesis of dicarboxylic esters using immobilized lipase, the optimal pH was found to be in the range of 6 to 8. nih.gov Similarly, for applications involving alkenyl succinic anhydrides (ASAs), a class of compounds to which octadecylsuccinic anhydride belongs, the ideal pH is typically between 6 and 8. wikipedia.org However, some studies have shown that acidic conditions (e.g., pH 4.0) can enhance the reaction of ASA with substrates like cellulose. researchgate.net

The choice of solvent system also significantly impacts reaction kinetics and product outcomes. The synthesis of the precursor, octadecylsuccinic anhydride, is often performed via a thermal ene reaction which can be conducted without a solvent. core.ac.ukrsc.org However, solvents may be introduced to improve the contact between reagents. The use of xylene, for example, can decrease the formation of side products but may also slow the reaction kinetics compared to solvent-free conditions, necessitating higher temperatures to achieve equivalent yields. core.ac.uk In contrast, some kinetic studies of the ene reaction between maleic anhydride and alkenes found no significant solvent effects. rsc.org For subsequent derivatization steps, such as succinylation, polar organic solvents like N,N-dimethylformamide (DMF) have been successfully employed. researchgate.net

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent System | Solvent-Free | Higher reaction kinetics but potential for more side products. | core.ac.uk |

| Xylene | Reduces side product formation but slows reaction kinetics, requiring higher temperatures. | core.ac.uk | |

| pH | 6.0 - 8.0 | Optimal range for enzymatic esterification and general ASA applications. | nih.govwikipedia.org |

| 4.0 | Can enhance reactivity with specific substrates like cellulose. | researchgate.net |

Temperature and Pressure Regimes in Reaction Kinetics

Temperature is a dominant factor in the synthesis of octadecylsuccinic anhydride, which is typically formed through a high-temperature ene reaction between an 18-carbon alkene and maleic anhydride. wikipedia.orgwikipedia.org The reaction generally requires temperatures exceeding 200°C. wikipedia.org Optimization studies have identified specific temperature ranges to balance reaction rate and product quality. For instance, to achieve a high yield (<55%) while minimizing side products, a temperature range of 220–235°C is considered optimal. core.ac.uk To push for the highest possible yields (>70%), temperatures may be increased to 240–250°C, though this elevates the risk of thermal degradation and polymerization. wikipedia.orgcore.ac.uk The degradation temperature for a distilled ASA product was noted to be around 260°C. core.ac.uk Kinetic analyses have been conducted over a broad temperature range of 125–224°C to determine Arrhenius parameters for the reaction. rsc.org

Pressure is another important consideration, especially in closed-vessel syntheses. The high reaction temperatures can cause the pressure inside the reactor to increase significantly due to the vapor pressure of the reactants and the formation of gaseous by-products like carbon dioxide. core.ac.uk In one study, an autogenous pressure increase from 0 to 10.5 bar was observed over an 8-hour reaction at 250°C. core.ac.uk

| Temperature Range (°C) | Objective | Result/Observation | Reference |

|---|---|---|---|

| 165 - 225 | General Synthesis | Preferred reaction temperature range noted in patent literature. | google.com |

| 220 - 235 | Optimal Yield with Minimized Side Products | Achieves yields under 55% with better product clarity. | core.ac.uk |

| 240 - 250 | Highest Yield | Can achieve yields over 70% but with increased side product formation. | core.ac.uk |

Catalyst Selection and Engineering for Enhanced Efficiency

The synthesis of octadecylsuccinic anhydride via the ene reaction is often performed thermally without a catalyst. wikipedia.org However, this approach necessitates high temperatures, which can lead to undesirable side reactions. wikipedia.org To improve efficiency and reduce the required temperature, Lewis acid catalysts can be employed, although their application is not widespread in industrial production. wikipedia.org More commonly, process efficiency is enhanced by targeting the reduction of side reactions. The addition of antioxidants or polymerization inhibitors, such as hydroquinone (B1673460) or phenothiazine, is a documented strategy to suppress polymer formation and improve the yield of the desired anhydride. wikipedia.org

For the derivatization of this compound, particularly through esterification, catalysts are frequently used. The esterification of the related maleic anhydride has been successfully carried out using heterogeneous acid catalysts like ion exchange resins (e.g., Dowex). researchgate.net Homogeneous catalysts such as para-toluene sulfonic acid are also effective for promoting esterification reactions. researchgate.net The selection of an appropriate catalyst depends on the specific derivative being synthesized and the desired reaction conditions, with heterogeneous catalysts offering the advantage of easier separation from the final product.

Advanced Analytical Techniques for Characterization of Octadecylsuccinic Acid and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of octadecylsuccinic acid, offering detailed information on its structural framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, the protons of the carboxylic acid groups (–COOH) are highly deshielded and typically appear as broad singlets in the downfield region of the spectrum, generally between 10 and 12 ppm. The protons on the carbons adjacent to the carboxyl groups and the methine proton on the succinic acid backbone resonate at characteristic chemical shifts. The long octadecyl chain produces a series of overlapping signals in the aliphatic region, typically between 0.8 and 1.6 ppm. The terminal methyl (–CH₃) group of the octadecyl chain is identifiable as a triplet around 0.8-0.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the two carboxylic acid groups are significantly deshielded, with their signals appearing in the 160–185 ppm range. libretexts.orgoregonstate.edu The carbons of the octadecyl chain produce a cluster of signals in the upfield region (approximately 14–40 ppm), while the carbons of the succinic acid moiety are observed at distinct chemical shifts influenced by the adjacent carboxyl and alkyl groups.

Table 1: Typical NMR Chemical Shifts for this compound Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10.0 - 12.0 |

| ¹H | Methylene/Methine of Succinate (B1194679) | ~2.5 - 2.7 |

| ¹H | Alkyl Chain (-CH₂-) | 1.2 - 1.6 |

| ¹H | Terminal Methyl (-CH₃) | 0.8 - 0.9 |

| ¹³C | Carbonyl (R-COOH) | 165 - 185 |

| ¹³C | Alkyl Chain (-CH₂-) | 14 - 40 |

Note: Specific chemical shifts can vary based on solvent and specific derivative structure.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, are commonly used.

In negative ion mode ESI-MS, this compound readily forms a deprotonated molecule, [M-H]⁻. Tandem MS (MS/MS) experiments on this ion can induce fragmentation. For long-chain dicarboxylic acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netcdnsciencepub.com The fragmentation of the octadecyl chain can also occur, leading to a series of hydrocarbon-related fragment ions. whitman.edu

For GC-MS analysis, derivatization, such as trimethylsilylation (TMS), is typically required to increase the volatility of the dicarboxylic acid. scielo.brchalmers.se The resulting mass spectra show characteristic fragments, including a peak for the loss of a methyl group from a TMS moiety ([M-15]⁺) and the cleavage of a TMS-carboxyl group ([M-117]⁺). nih.gov Analysis of these fragments helps to confirm the structure of the parent molecule. chalmers.senih.gov

Table 2: Common Mass Spectrometry Fragments for Dicarboxylic Acids and Derivatives

| Ionization/Analysis Mode | Parent Ion | Characteristic Fragment Ions/Neutral Losses | Significance |

|---|---|---|---|

| ESI-MS/MS (Negative) | [M-H]⁻ | Loss of H₂O, Loss of CO₂ | Confirms dicarboxylic acid structure |

| GC-MS (TMS Derivative) | M⁺ | [M-15]⁺, [M-117]⁺ | Indicates TMS derivatization and carboxyl groups |

| ESI-MS or GC-MS | [M-H]⁻ or M⁺ | Series of CₙH₂ₙ₊₁ fragments | Relates to the fragmentation of the octadecyl chain |

Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the functional groups present in this compound.

FTIR spectroscopy is particularly sensitive to the characteristic vibrations of the carboxylic acid groups. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded dimers of carboxylic acids. libretexts.org The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band around 1700–1725 cm⁻¹. researchgate.net The long octadecyl chain is identified by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850 and 2920 cm⁻¹) and C-H bending vibrations around 1470 cm⁻¹ and 720 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch is also observed. The C-C and C-H vibrations of the alkyl chain are usually strong in Raman spectra, providing a clear signature of the long hydrocarbon tail. jyoungpharm.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) - FTIR | Typical Wavenumber (cm⁻¹) - Raman | Functional Group |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak | Carboxylic Acid |

| C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) | Alkyl Chain |

| C=O stretch | 1700-1725 (strong) | ~1650-1710 (medium-strong) | Carboxylic Acid |

| CH₂ bend (scissoring) | ~1470 (medium) | ~1440-1470 (medium) | Alkyl Chain |

| C-O stretch / O-H bend | 1210-1320 (medium) | Variable | Carboxylic Acid |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Simple, saturated carboxylic acids like this compound lack extensive chromophores (systems of conjugated double bonds). The primary electronic transition is the n→π* transition of the carbonyl group's non-bonding electrons. copernicus.org

This transition results in a weak absorption band with a maximum wavelength (λ_max) typically around 200–210 nm. libretexts.orgresearchgate.net Because this absorption is weak and occurs at a low wavelength, UV-Vis spectroscopy is not ideal for detailed structural characterization of this compound. However, it can be effectively used for quantitative analysis, particularly as a detection method following chromatographic separation, where the concentration of the analyte can be determined by measuring its absorbance at a fixed low wavelength (e.g., 210 nm) and comparing it to a calibration curve. researchgate.netscispace.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). youtube.com

For a sample of this compound, XPS analysis would reveal the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide information about the chemical environments. The C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms:

C-C/C-H: Carbon atoms in the long alkyl chain.

C-COOH: The carbon atom attached to the carboxyl group.

O=C-O: The carbonyl carbon of the carboxylic acid.

Similarly, the O 1s spectrum would show components related to the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-O-H). By analyzing the binding energies and relative areas of these peaks, one can confirm the chemical structure and purity at the sample's surface and study its interaction with substrates. nih.govipfdd.de

Table 4: Expected XPS Binding Energies for this compound

| Core Level | Chemical Environment | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | Alkyl (C-C, C-H) | ~285.0 |

| C 1s | Carbonyl (O=C-O) | ~289.0 |

| O 1s | Carbonyl (C=O) | ~532.0 |

| O 1s | Hydroxyl (C-O-H) | ~533.5 |

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. shimadzu.com Due to the polar carboxyl groups and the long nonpolar alkyl chain, this compound is amenable to reversed-phase HPLC. An octadecylsilane (B103800) (C18) column is commonly employed, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like phosphoric or formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netscispace.com Detection is typically achieved using a UV detector set at a low wavelength (~210 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). shimadzu.com

Gas Chromatography (GC) is another powerful technique, particularly when coupled with a mass spectrometer (GC-MS). scielo.br Due to the low volatility and high polarity of the carboxylic acid groups, derivatization is necessary prior to analysis. A common approach is silylation to convert the acidic protons into less polar trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable. researchgate.net This method provides excellent separation efficiency and allows for both quantification and confident identification based on retention time and mass spectrum.

Both HPLC and GC methods, when properly validated, offer high accuracy, precision, and linearity over a specific concentration range, making them suitable for quality control and research applications. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and analyzing its degradation products. A reversed-phase HPLC method is typically employed for the separation of long-chain dicarboxylic acids. In this approach, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water with an organic solvent like acetonitrile or methanol, and an acid modifier (e.g., trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated.

The purity of an this compound sample is determined by injecting a solution and analyzing the resulting chromatogram. The main peak corresponding to the compound is integrated, and its area is compared to the total area of all peaks. The presence of additional peaks indicates impurities.

Forced degradation studies are conducted to understand the stability of the molecule under various stress conditions, such as acidic and alkaline hydrolysis, oxidation, and photolytic and thermal stress. acs.orgcollectionscanada.gc.ca The sample is subjected to these conditions, and the resulting mixture is analyzed by HPLC. The appearance of new peaks, corresponding to degradation products, and the decrease in the area of the parent peak are monitored. ias.ac.inktu.lt The selectivity of the HPLC method is critical to ensure that the degradation product peaks are well-resolved from the main compound peak. ias.ac.in

Table 1: Representative HPLC Purity Analysis Data for this compound

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (RT) | 5.8 min |

| Purity (by area %) | 98.5% |

| Known Impurity 1 (RT) | 4.2 min |

| Unknown Impurity 2 (RT) | 7.1 min |

This table presents illustrative data for a typical HPLC analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its high molecular weight and polar carboxylic acid groups. Therefore, a derivatization step is necessary to convert it into a more volatile form. Common derivatization methods for carboxylic acids include esterification (e.g., to form methyl esters) or silylation. The corresponding anhydride (B1165640), n-octadecylsuccinic anhydride, is more amenable to analysis and its vibrational modes have been characterized. acs.org

Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and its volatile degradation products. This technique is particularly useful for identifying byproducts from synthesis or thermal decomposition that are volatile in nature.

Microscopic and Imaging Modalities

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing nanostructures at high resolution. In the context of this compound (ODSA), TEM has been effectively used to characterize nanoparticles synthesized using Langmuir-Blodgett films of the compound as a template.

In one study, stable nanoclusters of copper were synthesized using ODSA films. researchgate.net The Langmuir-Blodgett films of ODSA, formed from a subphase containing copper ions, were first treated with sodium sulfide (B99878) and then hydrogenated. TEM analysis of these films revealed the formation of Cu(0) metallic clusters. researchgate.net The micrographs showed that the sizes of these clusters ranged from 3 to 10 nm, demonstrating the utility of ODSA as a templating agent for the controlled formation of nanomaterials. researchgate.net

Table 2: Nanoparticle Size Distribution from TEM Analysis

| Sample | Description | Size Range (nm) | Average Size (nm) |

|---|

Data sourced from Hemakanthi et al., 2002. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface. It is used to study the morphology, topography, and texture of thin films of this compound and its derivatives.

Research on Langmuir-Blodgett (LB) films of metal-containing this compound complexes has utilized AFM to analyze the surface characteristics of these ultra-thin layers. mpg.de By scanning a sharp tip over the surface of the deposited film, a topographical map is generated. From this map, various roughness parameters can be calculated, such as the root mean square (RMS) roughness and the average roughness (Ra). These parameters are critical for understanding how the molecules pack and order themselves on a solid substrate. Studies have shown that the surface roughness of these LB films is dependent on the substrate and the number of deposited layers. mpg.de For instance, AFM analysis of nickel-containing LB layers showed that surface morphology and roughness could be precisely assessed. mpg.de

Table 3: Representative AFM Surface Roughness Data for a Multilayer Film

| Parameter | Value |

|---|---|

| Scan Size | 5 µm x 5 µm |

| Average Roughness (Ra) | 1.2 nm |

| Root Mean Square (RMS) Roughness (Rq) | 1.5 nm |

| Maximum Peak to Valley Height (Rt) | 8.9 nm |

This table presents illustrative data for a typical AFM analysis of a thin film.

Confocal Laser Scanning Microscopy (CLSM) for Emulsion and Aggregate Structure

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique used to increase micrograph contrast and reconstruct three-dimensional images of samples. For amphiphilic molecules like this compound, CLSM is particularly useful for studying its behavior in multiphase systems like emulsions.

While specific CLSM studies focused solely on this compound are not widely reported, the technique is extensively applied to similar systems, such as emulsions stabilized by octenyl succinic anhydride (OSA) modified starch. mpg.de In a hypothetical study of an oil-in-water emulsion stabilized by this compound, CLSM could be used to visualize the structure. By incorporating fluorescent dyes—a lipophilic dye (e.g., Nile Red) to stain the oil phase and a hydrophilic dye for the aqueous phase—the distribution of the oil droplets within the continuous water phase can be imaged. If the this compound itself or a derivative is fluorescently labeled, its location at the oil-water interface could be directly visualized, providing direct evidence of its role as an emulsifier. This would allow for the characterization of droplet size, distribution, and stability against coalescence.

Brewster Angle Microscopy (BAM) for Monolayer Behavior at Interfaces

Brewster Angle Microscopy (BAM) is a specialized optical microscopy technique for the non-invasive visualization of monolayers at the air-water interface. When p-polarized light is directed at a pure water surface at the Brewster angle (approximately 53°), no light is reflected. However, the presence of a molecular monolayer, such as one formed by spreading this compound on the water surface, changes the local refractive index, leading to light reflection. The intensity of the reflected light is dependent on the thickness and density of the film. researchgate.net

Thermal Analysis and Rheological Characterization

The thermal and flow properties of materials containing this compound and its derivatives are critical for their application in various systems. Thermal analysis techniques, such as Differential Scanning Calorimetry, provide insight into the phase transitions and thermal stability of these compounds. Rheological studies are essential for understanding the texture, consistency, and flow behavior of formulations, which is particularly important for derivatives like octenyl succinic anhydride (OSA) modified starches used as thickeners and emulsifiers.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nlanalyticalanswersinc.com This method provides quantitative and qualitative data on physical and chemical changes, including endothermic (heat absorbing) and exothermic (heat evolving) processes. azom.comtainstruments.com For this compound and its derivatives, DSC is employed to determine key thermal transitions such as melting points, crystallization temperatures, and glass transition temperatures (Tg). tainstruments.com

The analysis involves heating or cooling a small sample in a sealed pan at a controlled rate and monitoring the heat flow. analyticalanswersinc.com A DSC thermogram plots heat flow against temperature, where transitions appear as peaks or shifts in the baseline. tudelft.nl An endothermic peak, for instance, typically represents melting, while an exothermic peak can indicate crystallization or curing. tainstruments.com The glass transition is observed as a step-like change in the baseline, reflecting a change in the material's heat capacity. azom.com

In the context of derivatives, such as starches modified with octenyl succinic anhydride (a related alkenyl succinic anhydride), DSC reveals how chemical modification alters the starch's thermal properties. researchgate.netscielo.br Similarly, studies on epoxy resins cured with alkenyl succinic anhydrides have utilized thermal analysis to assess the thermal stability of the resulting polymers. researchgate.net The data obtained from DSC analysis is crucial for predicting the behavior of these materials during processing, storage, and application.

Table 1: Illustrative DSC Thermal Transition Data for an Alkenyl Succinic Anhydride Derivative

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | 54 | N/A | N/A |

| Crystallization (Tc) | 115 | 120 | -45 |

| Melting (Tm) | 230 | 235 | 90 |

Note: This table contains representative data to illustrate typical DSC measurements and does not represent a specific this compound sample.

Rheological Studies of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. For systems containing this compound derivatives, particularly octenyl succinic anhydride (OSA) modified starches, rheological studies are vital for characterizing their performance as texture modifiers in food, pharmaceutical, and other industries. scielo.brmdpi.com These studies measure properties like viscosity, elasticity, and viscoelasticity under various conditions of stress, strain, and temperature. cerist.dz

Systems incorporating OSA-modified starches typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. scielo.brnih.gov This property is advantageous in many applications, affecting processing, handling, and sensory perception. scielo.br Dynamic shear rheological tests are also conducted to determine the viscoelastic properties, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. scielo.br In many OSA-starch systems, G' is higher than G'' over a wide range of frequencies, indicating a weak gel-like structure. scielo.brmdpi.com

The degree of substitution (DS) of the succinic anhydride group significantly influences the rheological properties. scielo.br As the DS level increases, the consistency index (K) and apparent viscosity of modified starch pastes often decrease. scielo.br The concentration of the polymer in solution also has a major impact on the rheological behavior. nih.gov

Table 2: Rheological Parameters of Native vs. OSA-Modified Potato Starch Pastes at 4°C

| Sample | Degree of Substitution (DS) | Apparent Viscosity (ηa,100) (mPa·s) | Consistency Index (K) (mPa·sⁿ) | Flow Behavior Index (n) |

|---|---|---|---|---|

| Native Potato Starch | 0 | 1250 | 11800 | 0.36 |

| OSA-Modified Starch 1 | 0.0012 | 1030 | 9500 | 0.37 |

| OSA-Modified Starch 2 | 0.0035 | 780 | 7200 | 0.38 |

| OSA-Modified Starch 3 | 0.0055 | 560 | 5100 | 0.39 |

Data adapted from a study on OSA-modified potato starch, illustrating the effect of modification on rheological properties. scielo.br

Surface Viscometry of Monomolecular Films

Monomolecular films, or monolayers, are single-molecule-thick layers that form at interfaces, such as the air-water interface. This compound, with its long hydrocarbon tail and polar head group, is capable of forming such films. Surface viscometry is the technique used to measure the viscosity of these two-dimensional films, which is a key parameter influencing their stability and dynamic behavior. researchgate.netdtic.mil

The surface viscosity of a monolayer can be determined by measuring the movement of a surface element within a defined geometry, such as a rectangular trough, under a controlled flow. researchgate.net Changes in surface viscosity can indicate different packing arrangements and phase transitions within the monolayer as it is compressed or expanded. The presence of a monomolecular film can significantly alter the surface tension and viscosity of the underlying liquid substrate. dtic.mil

Studies on related amphiphilic molecules show that the properties of these films are highly dependent on the molecular structure. researchgate.net For derivatives like OSA-modified starches, which also exhibit surface activity, dilatational rheology is used to study the response of the interfacial film to expansion and compression. nih.gov These measurements provide the surface dilatational modulus, which relates to the film's ability to resist deformation and is crucial for understanding its role in stabilizing foams and emulsions. nih.gov

Table 3: Interfacial Properties of Systems Stabilized by OSA-Starch Derivatives

| Parameter | Description | Typical Finding |

|---|---|---|

| Surface Tension | The force per unit length at the interface, indicating surface activity. | OSA-starch complexes can significantly lower the surface tension of water. cerist.dz |

| Surface Dilatational Modulus | A measure of the elasticity of the interfacial film. | The film's elasticity is dependent on the concentration and composition of the stabilizing complex. nih.gov |

| Surface Viscosity | The resistance of the monolayer to flow within the interface. | Monolayers can significantly increase the surface viscosity compared to the pure subphase. dtic.mil |

This table summarizes key parameters measured in the study of monomolecular and interfacial films.

Particle Size Distribution Analysis and Colloidal Stability Assessment

For applications involving dispersions, emulsions, or suspensions, the particle size distribution (PSD) and colloidal stability are critical quality attributes. contractlaboratory.comresearchgate.net this compound and its derivatives are often used in such multiphase systems, for example, as emulsifiers or stabilizers. researchgate.net Therefore, accurate characterization of particle size and stability is essential for formulation development, quality control, and predicting product performance. formulationbio.com

Particle size analysis determines the range and proportion of particle sizes within a given sample. contractlaboratory.com This is crucial because particle size can directly influence properties like bioavailability, dissolution rate, and the physical stability of a formulation. contractlaboratory.comunc.edu Common techniques for measuring the PSD of colloidal systems include laser diffraction, which measures the scattering of laser light by particles, and dynamic light scattering (DLS), often used for submicron particles. contractlaboratory.comformulationbio.com Studies on OSA-modified starches have shown that the degree of modification can influence the droplet size in emulsions, with certain derivatives producing smaller and more uniform droplets. researchgate.net

Colloidal stability refers to the ability of a dispersed system to resist physical changes such as aggregation, flocculation, sedimentation, or creaming over time. researchgate.netresearchgate.net Instability occurs when particles or droplets clump together or separate due to gravity. researchgate.net The stability of these systems can be assessed using techniques like multiple light scattering (e.g., Turbiscan), which can detect destabilization phenomena in a non-destructive manner. researchgate.net Derivatives like OSA-modified starch enhance the stability of emulsions by increasing the viscosity of the continuous phase and providing steric hindrance, which prevents droplets from coalescing. researchgate.net

Table 4: Parameters for Particle Size and Colloidal Stability Assessment

| Analysis | Parameter | Description | Typical Application |

|---|---|---|---|

| Particle Size Distribution | D10, D50, D90 | The particle diameter at which 10%, 50% (median), and 90% of the sample's mass is comprised of smaller particles. | Characterizing the size range and uniformity of particles in a powder or dispersion. bruben.com.ar |

| Particle Size Distribution | Polydispersity Index (PDI) | A measure of the broadness of the size distribution, determined by DLS. | Assessing the homogeneity of nanoparticle and emulsion droplet sizes. |

| Colloidal Stability | Zeta Potential | A measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. | Predicting the stability of electrostatic-stabilized dispersions. researchgate.net |

Mechanistic Investigations in Octadecylsuccinic Acid Applications

Corrosion Inhibition Mechanisms

The efficacy of octadecylsuccinic acid as a corrosion inhibitor stems from its ability to form a persistent and protective barrier on metal surfaces. This action involves a combination of physical and chemical interactions at the metal-solution interface. The long alkyl chain and the carboxylic acid functional groups are both critical to its inhibitory function.

The primary mechanism of corrosion inhibition by ODSA is the formation of a self-assembled, thin protective film on the metal substrate. minglanchem.comminglanchem.com This process is driven by the molecule's amphiphilic nature. The polar succinic acid head group, containing two carboxylic acid moieties, interacts with the metal surface. This interaction can involve the formation of coordinate bonds between the carboxylate oxygen atoms and vacant d-orbitals of metal atoms on the surface. mdpi.com

The formation of the protective film is an adsorption process governed by kinetic and thermodynamic principles. The inhibitor molecules (Inh) adsorb onto the metal surface (M) from the solution, establishing an equilibrium:

M + nInh ⇌ M(Inh)n

The nature of this adsorption can be elucidated by thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads). The value of ΔG°ads indicates the spontaneity and strength of the adsorption. Generally, values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions, while values of -40 kJ/mol or more negative suggest chemisorption, involving charge sharing or covalent bond formation. mdpi.com For molecules like ODSA, the adsorption is often a combination of both, termed physio-chemisorption, where initial electrostatic attraction is followed by the formation of stronger coordinate bonds. mdpi.com

The adsorption process must also follow a specific adsorption isotherm, such as the Langmuir or Freundlich models, which describe the relationship between the inhibitor concentration in the solution and the surface coverage on the metal. researchgate.netmdpi.com Kinetic studies reveal how quickly this protective layer forms, with the process often described by pseudo-first-order or pseudo-second-order kinetic models. pjoes.com The rate is influenced by factors like temperature, inhibitor concentration, and the nature of the metal surface. Thermodynamic data for similar long-chain inhibitors suggest that the adsorption is typically a spontaneous (negative ΔG°ads) and exothermic (negative ΔH°ads) process. mdpi.compjoes.com

| Thermodynamic Parameter | Typical Value Range | Indication |

| ΔG°ads (Gibbs Free Energy) | -20 to -45 kJ/mol | Spontaneity of adsorption |

| ΔH°ads (Enthalpy of Adsorption) | Negative (Exothermic) | Adsorption strength decreases with temperature |

| ΔS°ads (Entropy of Adsorption) | Positive or Negative | Change in randomness at the interface |

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors like ODSA. The two most common methods are potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization (PDP): This technique measures the current response of a metal sample to a controlled sweep of applied potential. gamry.com In the presence of an effective inhibitor, the potentiodynamic polarization curve shifts to lower current densities. ODSA is expected to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netfudutsinma.edu.ng This is evidenced by a decrease in the corrosion current density (icorr) and a minimal shift in the corrosion potential (Ecorr). fudutsinma.edu.ng The inhibition efficiency (%IE) can be calculated from these values, with higher concentrations of the inhibitor generally leading to higher efficiency. psecommunity.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the processes occurring at the metal-electrolyte interface. edaq.comazolifesciences.comnih.gov The formation of an adsorbed inhibitor layer on the metal surface alters the electrical properties of the interface. A key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The adsorption of ODSA molecules creates a barrier that impedes charge transfer, leading to a significant increase in the Rct value. semanticscholar.org Concurrently, the adsorption of organic molecules displaces water molecules and decreases the local dielectric constant at the interface, resulting in a decrease in the double-layer capacitance (Cdl). azolifesciences.comlookchemmall.com The increase in Rct and decrease in Cdl are strong indicators of the formation of a protective inhibitor film. fudutsinma.edu.ng

Table 2: Representative Electrochemical Data Showing the Effect of an Inhibitor (Note: This table provides example data to illustrate the effect of a generic corrosion inhibitor on electrochemical parameters.)

| Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |

| Blank (No Inhibitor) | -450 | 150 | 200 | 120 | 0% |

| With Inhibitor | -440 | 15 | 2000 | 50 | 90% |

Emulsification and Surfactancy Mechanisms

The same amphiphilic structure that makes ODSA an effective corrosion inhibitor also imparts surfactant properties, enabling it to act as an emulsifier and surface-active agent.

Surfactants function by adsorbing at the interface between two immiscible phases, such as oil and water, and reducing the interfacial tension (IFT). mdpi.com The ODSA molecule orients itself at this interface with its long, hydrophobic octadecyl tail penetrating the oil phase and its polar, hydrophilic succinic acid head group remaining in the aqueous phase.

This molecular arrangement disrupts the strong cohesive forces between water molecules at the interface, leading to a significant reduction in IFT. researchgate.net By lowering the energy required to create new interfacial area, ODSA facilitates the formation of stable emulsions, where one liquid is dispersed as fine droplets within the other. The effectiveness of IFT reduction generally increases with surfactant concentration up to a certain point, beyond which the interface becomes saturated. researchgate.net The long C18 chain of ODSA contributes to strong partitioning into the oil phase, making it an effective agent for stabilizing water-in-oil or oil-in-water emulsions.

In an aqueous solution, surfactant molecules initially exist as individual monomers. As the concentration increases, they begin to saturate the air-water or oil-water interfaces. wikipedia.org Once the interfaces are saturated, a further increase in concentration causes the surfactant monomers to spontaneously self-assemble into organized aggregates called micelles. alfa-chemistry.com The concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC). wikipedia.orgresearchgate.net

Above the CMC, any additional surfactant added to the solution will primarily form more micelles. wikipedia.org For ODSA in water, the micelles would form with the hydrophobic C18 tails oriented toward the core of the structure, creating a nonpolar microenvironment, while the hydrophilic succinic acid head groups would form the outer shell, interacting with the surrounding water. The CMC is a critical parameter as many properties of a surfactant solution, such as detergency, solubilization, and interfacial tension, change abruptly at this concentration. wikipedia.org The length of the hydrophobic tail is a major factor determining the CMC; longer chains, like the octadecyl group in ODSA, lead to lower CMC values because the greater hydrophobicity provides a stronger driving force for micellization. nist.gov

| Surfactant | Chemical Formula | Alkyl Chain Length | Typical CMC in Water (mol/L) |

| Sodium Dodecyl Sulfate (SDS) | C12H25SO4Na | C12 | ~8 x 10-3 wikipedia.org |

| This compound (ODSA) | C18H37CH(COOH)CH2COOH | C18 | Estimated to be << 10-3 |

Role of Hydrophile-Lipophile Balance (HLB) in Emulsion Stability

The stability of an emulsion is critically dependent on the presence of an emulsifying agent that can effectively reduce the interfacial tension between the oil and water phases. The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which an amphiphilic molecule is hydrophilic or lipophilic. This value is crucial for selecting the appropriate emulsifier to stabilize a particular emulsion system. Emulsifiers with low HLB values are more soluble in oil and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more water-soluble and favor the formation of oil-in-water (O/W) emulsions.

Studies on related compounds, such as octenyl succinic anhydride (B1165640) (OSA) modified starches and other polysaccharides, have demonstrated a significant improvement in emulsion capacity and stability. The introduction of the octenyl succinic group enhances the amphiphilicity of the polymer, allowing it to adsorb more effectively at the oil-water interface and stabilize emulsion droplets. For instance, the modification of porang glucomannan with OSA at optimized concentrations of sodium carbonate and OSA resulted in maximum emulsion capacity and stability. nih.gov Similarly, OSA-modified dextrin has been shown to be a novel emulsifier that improves the stability of emulsions. nih.govresearchgate.net These findings underscore the effectiveness of the succinic acid moiety in conjunction with a hydrophobic alkyl chain in stabilizing emulsions. The stability of emulsions stabilized by OSA-modified starches is influenced by the degree of substitution, with a higher degree of substitution generally leading to a decrease in interfacial tension and improved emulsion stability. researchgate.net

Table 1: Factors Influencing Emulsion Stability with Amphiphilic Molecules

| Factor | Influence on Emulsion Stability | Relevance to this compound |

| Hydrophile-Lipophile Balance (HLB) | Determines the preferred curvature of the interface (O/W vs. W/O). | The balance between the C18 tail and dicarboxylic head will dictate its optimal application in either O/W or W/O emulsions. |

| Molecular Structure | The geometry and size of the hydrophilic and lipophilic groups affect packing at the interface. | The bulky C18 tail and the relatively small succinic acid head will influence the interfacial film properties. |

| Concentration | Sufficient concentration is required to cover the interfacial area of the dispersed droplets. | Higher concentrations would lead to a more stable emulsion up to a critical point. |

| pH of the Aqueous Phase | Affects the ionization of the head group, altering its hydrophilicity and HLB. | The two carboxylic acid groups will be deprotonated at higher pH, increasing hydrophilicity and favoring O/W emulsions. |

| Temperature | Can affect the solubility of the emulsifier and the viscosity of the phases. | Changes in temperature can alter the effectiveness of the emulsifier. |

Spontaneous Nano-Emulsification Processes and Structural Influence

Spontaneous nano-emulsification is a low-energy method for forming nano-sized emulsion droplets, which occurs when an organic phase and an aqueous phase are mixed under specific conditions. This process is driven by the diffusion and stranding of a water-miscible solvent from the oil phase into the aqueous phase, leading to the formation of fine oil droplets. The structure of the amphiphilic molecule used as a stabilizer plays a crucial role in this process.

Research on derivatives of Octadecyl succinic anhydride (OSA), the precursor to this compound, provides significant insights into the structural influences on spontaneous nano-emulsification. In these systems, the amphiphilic molecules are synthesized by grafting hydrophilic moieties onto the OSA monomer. The long octadecyl (C18) chain of OSA acts as the lipophilic part, which is essential for anchoring the molecule in the oil phase. The succinic anhydride ring, upon opening, provides the hydrophilic head group.

The key structural features of this compound and its derivatives that influence spontaneous nano-emulsification include:

The long C18 alkyl chain: This provides strong hydrophobic interactions with the oil phase, ensuring the amphiphile is located at the oil-water interface.

The polar head group: The two carboxylic acid groups of the succinic acid moiety provide the necessary hydrophilicity to interact with the aqueous phase and stabilize the formed droplets. The size and charge of this head group are critical in determining the curvature of the interface and the resulting droplet size.

In studies involving OSA-based amphiphiles, it has been demonstrated that by controlling the nature of the hydrophilic group grafted onto the OSA, the properties of the resulting nano-emulsions can be tailored. The spontaneous emulsification process is highly dependent on the formulation parameters, including the composition of the oil and aqueous phases, and the concentration of the amphiphilic stabilizer.

Phase Behavior of this compound in Multicomponent Systems

The phase behavior of a substance in a multicomponent system describes the physical states (solid, liquid, gas) and the equilibrium between these phases at different temperatures, pressures, and compositions. For an amphiphilic molecule like this compound, its phase behavior in systems containing oil and water is particularly important for understanding its functionality as an emulsifier or surfactant.

For a system containing this compound, water, and an oil, the following phases could be expected:

Micellar solutions: At low concentrations in water, this compound may form micelles, with the hydrophobic C18 tails forming the core and the hydrophilic carboxylic acid groups facing the aqueous environment.

Liquid crystalline phases: At higher concentrations, ordered structures such as hexagonal and lamellar phases may form. The specific phase formed will depend on the concentration, temperature, and the presence of other components like oil.

Emulsions: In the presence of an oil phase, this compound will partition to the oil-water interface, leading to the formation of an emulsion. The stability and type of emulsion will be dictated by the phase behavior of the system.

The study of binary mixtures of other long-chain fatty acids has shown the formation of eutectic mixtures and various solid-state polymorphs. For instance, the binary system of octadecanoic acid (stearic acid) and octadecanol exhibits a simple eutectic phase diagram. semanticscholar.org The phase behavior of dicarboxylic acids is also influenced by the length of the alkyl chain. It is expected that this compound, with its long C18 chain, would have a relatively high melting point and exhibit complex phase behavior in the presence of solvents.

Table 2: Potential Phases in a Multicomponent System with this compound

| Phase | Description | Conditions for Formation |

| Isotropic Solution (Micellar) | Disordered solution of micelles. | Low concentration of this compound in water. |

| Hexagonal Liquid Crystal | Cylindrical micelles packed in a hexagonal array. | Intermediate concentrations of this compound in water. |

| Lamellar Liquid Crystal | Bilayers of this compound separated by layers of water. | Higher concentrations of this compound in water. |

| Oil-in-Water (O/W) Emulsion | Oil droplets dispersed in a continuous aqueous phase. | Presence of oil, water, and this compound, likely at higher HLB conditions. |

| Water-in-Oil (W/O) Emulsion | Water droplets dispersed in a continuous oil phase. | Presence of oil, water, and this compound, likely at lower HLB conditions. |

Lubrication Enhancement Mechanisms

The addition of certain chemical compounds to base oils can significantly improve their lubricating properties, particularly under boundary lubrication conditions where the surfaces are in close contact. This compound, with its long alkyl chain and polar carboxyl groups, has the structural characteristics of a friction modifier and anti-wear additive.

Boundary Lubrication Film Formation

Boundary lubrication occurs when the lubricant film is too thin to completely separate the contacting surfaces, leading to asperity-asperity contact. Under these conditions, the chemical nature of the lubricant and its additives becomes paramount in reducing friction and wear. Additives that are effective in this regime typically form a protective film on the metal surfaces.

This compound is expected to form a boundary lubrication film through the following mechanism:

Adsorption: The polar carboxylic acid groups of the this compound molecule have a strong affinity for metal surfaces and will adsorb onto them.

Self-Assembly: Once adsorbed, the long C18 hydrophobic tails will align themselves, potentially forming a densely packed, organized monolayer. This self-assembled monolayer acts as a protective barrier, preventing direct contact between the metal surfaces.

Shear Plane: The interaction between the aligned alkyl chains of the adsorbed layers on the two opposing surfaces provides a low-shear-strength plane, which reduces the friction coefficient.

The effectiveness of this film depends on the strength of the adsorption to the surface and the cohesion between the alkyl chains. The dicarboxylic acid head group can provide strong anchoring to the metal surface, while the van der Waals forces between the long C18 chains contribute to the stability and integrity of the film. Studies on esters of long-chain dicarboxylic acids have shown that they can act as effective boundary lubricants with low coefficients of friction. researchgate.net

Adsorption and Tribological Performance at Contact Interfaces

The tribological performance of a lubricant is determined by its ability to reduce friction and wear between interacting surfaces in relative motion. The adsorption of lubricant additives onto the contact interfaces is a key factor in improving tribological performance, especially in the boundary lubrication regime.

The tribological benefits of such an adsorbed layer include:

Friction Reduction: The ordered layer of alkyl chains provides a slippery surface that reduces the force required to move the surfaces relative to each other.

Wear Protection: The film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing adhesive and abrasive wear.

Corrosion Inhibition: The adsorbed layer can also protect the metal surface from corrosive species present in the environment.

Research on the adsorption of succinic acid on metal surfaces has shown that the carboxylate groups play a key role in the bonding to the surface. produccioncientificaluz.org It is anticipated that the presence of a long alkyl chain in this compound would lead to the formation of a more ordered and durable adsorbed film compared to succinic acid alone, resulting in enhanced tribological performance. The effectiveness of long-chain dicarboxylic acid esters as lubricant base oils and additives further supports the potential of this compound in lubrication applications. researchgate.net

Role in Biomineralization Processes

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This process is highly controlled by organic macromolecules, such as proteins and polysaccharides, which can direct the nucleation, growth, and orientation of the mineral crystals.

While there is no direct evidence in the literature for the involvement of this compound in biomineralization, its chemical structure suggests a potential role based on the known mechanisms of biomineralization. The key features of this compound that are relevant to this process are its two carboxylic acid groups. Carboxylic acid moieties are known to interact strongly with calcium ions and the surfaces of calcium-based biominerals like calcium carbonate and hydroxyapatite.

The potential roles of this compound in biomineralization could include:

Nucleation Inhibition or Promotion: The adsorption of dicarboxylic acids onto the surface of mineral nuclei can either inhibit their growth by blocking active sites or promote nucleation by creating a template for ion binding. Studies have shown that low-molecular-weight dicarboxylic acids can inhibit the formation of aragonite and favor the formation of calcite, two polymorphs of calcium carbonate. jst.go.jp

Control of Polymorph Selection: As seen with smaller dicarboxylic acids, molecules like this compound could influence which crystalline form of a mineral is stabilized.

Succinic acid itself has been found in bone and is known to be chemisorbed on the apatite surface, regulating crystal growth and morphology. It has also been reported to bind to collagen and encourage interfibrillar collagen mineralization. nih.gov Given that long-chain dicarboxylic acids are metabolites of fatty acids, it is conceivable that they could play a role in biological mineralization processes. The long hydrophobic chain of this compound could also lead to self-assembly into structures that could serve as templates or compartments for controlled mineralization. However, further research is needed to confirm any specific role of this compound in biomineralization.

Influence on Calcium Carbonate Crystallization at Interfaces

ODSA significantly impacts the crystallization of minerals like calcium carbonate (CaCO₃). When introduced into a system where CaCO₃ is forming, the ODSA molecules adsorb onto the surfaces of nascent crystals. The hydrophilic carboxylic acid head groups anchor to the calcium-rich surfaces of the CaCO₃ lattice, while the long, hydrophobic octadecyl tails orient away from the crystal face.

This adsorption process interferes with the subsequent attachment of calcium (Ca²⁺) and carbonate (CO₃²⁻) ions from the solution, effectively hindering further crystal growth. Research on various carboxylic acids demonstrates that their presence does not typically prevent the initial nucleation of CaCO₃ crystals but rather reduces the rate of crystal growth by blocking active sites on the crystal surface. This phenomenon is attributed to the strong affinity of the carboxylic acid groups for the CaCO₃ particles.

Impact of Active Site Organization on Mineral Formation

The amphiphilic nature of ODSA allows it to self-organize at interfaces, such as an air-water or oil-water interface, forming a structured monolayer. This organized layer presents a well-defined arrangement of carboxylic acid head groups, which act as templating sites for mineralization. The spacing and orientation of these "active sites" can dictate the nucleation density and preferred crystallographic orientation of the mineral phase. By controlling the surface pressure and subphase composition, the organization of ODSA molecules can be finely tuned, thereby directing the formation of the inorganic mineral layer. This organized molecular architecture serves as a blueprint for controlled biomineralization, mimicking natural processes where organic macromolecules guide mineral deposition.

Interactions with Inorganic Precursors and Crystal Growth Modulation

ODSA modulates crystal growth through direct interaction with inorganic precursors in the solution and at the crystal surface. The dicarboxylic head group can chelate with dissolved cations like Ca²⁺, which can affect the local supersaturation at the growth interface.

Once adsorbed onto a crystal surface, the presence of the bulky ODSA molecule serves as a "pinning" point or an impurity. This can lead to several outcomes:

Step-Pinning: The molecule can attach to a growing crystal step, preventing the step from advancing and forcing new layers to nucleate elsewhere.

Introduction of Strain: The binding of the ODSA molecule can introduce localized strain into the crystal lattice.

Conformational Effects: For flexible molecules like dicarboxylic acids, certain conformations present in the solution may act as potent growth inhibitors, a phenomenon known as "conformational self-poisoning". These "wrong" conformers can bind more strongly to growth sites than the crystal-building molecules, effectively halting growth.

Application as a Template in Nanomaterial Synthesis

The unique molecular structure of ODSA makes it an effective templating agent in the bottom-up synthesis of nanomaterials. Its ability to form ordered assemblies provides a scaffold for the creation of metallic nanoclusters and other nanoparticles with controlled characteristics.

Synthesis of Metallic Nanoclusters via Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique provides a precise method for creating highly organized molecular monolayers at an air-water interface, which can then be transferred to a solid substrate. Amphiphilic molecules like ODSA or the closely related stearic acid are ideal for this process.

The synthesis process involves:

Spreading a solution of ODSA onto an aqueous subphase containing metal precursor ions (e.g., Ag⁺ or AuCl₄⁻).

The ODSA molecules self-assemble into a monolayer, with their hydrophilic carboxylic head groups interacting with the metal ions in the water.

This monolayer is compressed, bringing the head groups and associated metal ions into a densely packed, ordered arrangement.

A chemical reducing agent is introduced into the subphase, causing the metal ions to be reduced to their metallic state (e.g., Ag⁰ or Au⁰), forming nanoclusters directly at the templating head groups of the ODSA monolayer.

The entire monolayer, now containing an ordered array of metallic nanoparticles, can be transferred to a solid substrate for further use.

This method allows for control over the inter-particle spacing and arrangement by manipulating the compression of the Langmuir film.

| Parameter | Description | Role in Nanocluster Synthesis |

| Molecule | This compound (ODSA) | Forms the templating monolayer. |

| Subphase | Aqueous solution containing metal salt (e.g., AgNO₃, HAuCl₄) | Provides the metal precursor ions. |

| Compression | Mechanical reduction of monolayer surface area | Controls the density and spacing of templating sites. |

| Reduction | Chemical agent (e.g., NaBH₄) added to subphase | Reduces metal ions to form metallic nanoclusters. |

| Transfer | Dipping a solid substrate through the monolayer | Deposits the organized nanoparticle array onto a surface. |

Nanophase Reactor Formation in Binary Liquid Systems

In binary liquid systems, typically oil and water, ODSA can act as a surfactant to form reverse micelles (or water-in-oil microemulsions). These structures consist of nano-sized aqueous droplets dispersed within a continuous oil phase, stabilized by a monolayer of the surfactant.

Each aqueous droplet acts as an isolated "nanophase reactor." The size of these water pools can be precisely controlled by the water-to-surfactant ratio. This allows for the synthesis of nanoparticles with a very narrow size distribution. The process involves creating two separate microemulsions: one containing the metal salt precursor and the other containing a reducing agent. When these two microemulsions are mixed, the micelles collide and their contents mix, initiating the nucleation and growth of nanoparticles confined within the nanoreactor. The ODSA surfactant layer prevents uncontrolled growth and aggregation between particles in different micelles. researchgate.netmdpi.comresearchgate.net

Influence of ODSA Structure on Nanoparticle Size and Distribution

The molecular structure of ODSA plays a critical role in determining the final size and distribution of the nanoparticles synthesized using it as a template or stabilizer. The key structural features are the long hydrophobic tail and the functional head group.

Alkyl Chain Length: The 18-carbon chain of ODSA provides strong hydrophobic (van der Waals) interactions. When ODSA is used to modify existing nanoparticles, this long chain can promote aggregation, leading to an increase in the hydrodynamic size of the resulting particles. nih.gov For example, studies on starch nanoparticles modified with octenyl succinic anhydride (OSA), a related compound, show that a higher degree of substitution with these hydrophobic groups leads to the formation of significantly larger nanoparticles due to increased hydrophobic forces between particles. nih.govplos.org

Head Group: The dicarboxylic acid head group's ability to bind to the nanoparticle surface stabilizes the particle and prevents excessive aggregation.

Surfactant Packing: In templating methods, the geometry of the ODSA molecule influences how tightly the surfactant molecules can pack. This, in turn, affects the inter-particle distance in arrays or the size of the core in reverse micelles, thereby influencing the final nanoparticle dimensions. Research on other surfactants has shown that longer alkyl chains can increase the average distance between adjacent nanoparticles in self-assembled arrays. acs.org

Heavy Metal Chelation Properties of Polymeric Derivatives

Poly(this compound), a polymer featuring a long hydrophobic octadecyl chain and a hydrophilic succinic acid moiety in each repeating unit, is anticipated to exhibit significant potential for the chelation of heavy metal ions from aqueous solutions. The presence of carboxylic acid groups is crucial for binding metal ions, a principle widely observed in various chelating polymers. The long alkyl chains would likely influence the polymer's morphology and its interaction with the surrounding environment, potentially leading to the formation of micelles or other aggregated structures in aqueous media that could enhance metal ion sequestration.

The primary binding mechanism for metal ions by poly(octadecyl succinic acid) is expected to involve the carboxylate groups of the succinic acid moieties. In an aqueous solution, these carboxylic acid groups can deprotonate to form carboxylate anions (-COO⁻). These negatively charged groups can then interact with positively charged heavy metal ions through two primary mechanisms:

Electrostatic Interactions: The initial attraction between the anionic carboxylate groups on the polymer and cationic metal ions in solution would be governed by electrostatic forces. This attraction facilitates the approach of the metal ions to the polymer chain.